N-[4-(benzyloxy)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
Overview
Description
N-[4-(benzyloxy)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide, also known as 4-(benzyloxy)-N-ethyl-N-methyl-3-(4-pyrazolyl)benzamide (BEMP), is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEMP is a pyrazole derivative that has been synthesized through a simple and efficient method.
Mechanism of Action
The mechanism of action of BEMP is not fully understood, but it is believed to involve the inhibition of protein kinase B (Akt) signaling pathway. Akt is a key regulator of cell survival and proliferation, and its overexpression has been linked to the development and progression of various cancers. BEMP has been shown to inhibit the phosphorylation of Akt, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BEMP has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. BEMP has also been shown to exhibit neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of neurodegenerative diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
BEMP has several advantages for lab experiments, including its ease of synthesis, high potency, and selectivity for cancer cells. However, there are also some limitations to its use in lab experiments, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.
Future Directions
There are several future directions for the research on BEMP. One area of interest is the development of new derivatives of BEMP with improved solubility and selectivity for cancer cells. Another area of interest is the investigation of the potential of BEMP as a therapeutic agent for neurodegenerative diseases and inflammatory disorders. Additionally, the mechanism of action of BEMP needs to be further elucidated to fully understand its potential applications in various fields.
Scientific Research Applications
BEMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. BEMP has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
Properties
IUPAC Name |
1-ethyl-3-methyl-N-(4-phenylmethoxyphenyl)pyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-23-13-19(15(2)22-23)20(24)21-17-9-11-18(12-10-17)25-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIQWUMIUQXOAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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